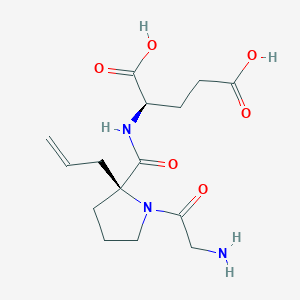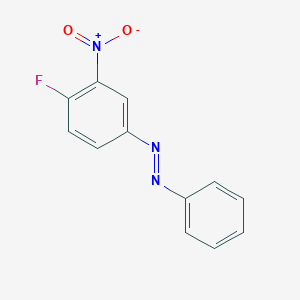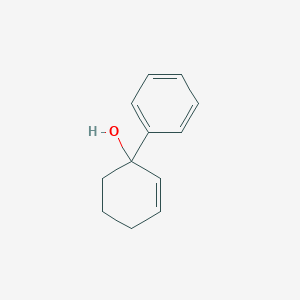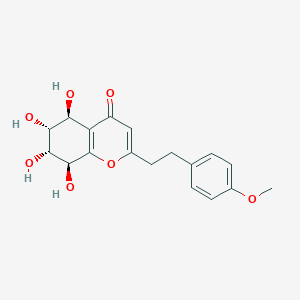
((S)-2-Allyl-1-glycylpyrrolidine-2-carbonyl)-D-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a small molecule with the chemical formula C10H14N2O2 and a molar mass of 194.23 g/mol . NNZ2591 is being developed by Neuren Pharmaceuticals for the treatment of various neurodevelopmental disorders, including Angelman syndrome, Phelan-McDermid syndrome, Pitt Hopkins syndrome, and Prader-Willi syndrome .
Preparation Methods
NNZ2591 is synthesized through a series of chemical reactions involving the formation of a cyclic structure. The synthetic route typically involves the cyclization of glycine and proline derivatives under specific reaction conditions. The process includes the use of reagents such as protecting groups, coupling agents, and catalysts to facilitate the formation of the desired cyclic structure . Industrial production methods for NNZ2591 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity of the compound.
Chemical Reactions Analysis
NNZ2591 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NNZ2591 can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
NNZ2591 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying cyclic peptides and their properties . In biology, NNZ2591 is investigated for its potential neuroprotective and memory-enhancing effects . In medicine, it is being developed as a therapeutic agent for neurodevelopmental disorders, with ongoing clinical trials to evaluate its safety and efficacy . In industry, NNZ2591 may have applications in the development of new drugs and therapeutic agents for various conditions.
Mechanism of Action
The mechanism of action of NNZ2591 involves its interaction with insulin-like growth factor 1 (IGF-1) pathways. IGF-1 is a hormone that plays a crucial role in brain development and response to pathologies . NNZ2591, as a synthetic analog of cyclic glycine-proline, regulates the bioavailability of IGF-1 and facilitates brain development and normal functioning by modulating responses to disease, stress, and injury through various signaling pathways . The compound’s therapeutic benefits are likely due to its diverse effects on multiple molecular targets rather than a single specific target.
Comparison with Similar Compounds
NNZ2591 is similar to other cyclic peptides and synthetic analogs of IGF-1 derivatives. One such compound is trofinetide, an analog of glycine-proline-glutamate, which is being developed for the treatment of traumatic brain injury, Rett syndrome, and Fragile X syndrome . While both NNZ2591 and trofinetide share similar mechanisms of action, NNZ2591 is unique in its specific application to neurodevelopmental disorders such as Angelman syndrome and Phelan-McDermid syndrome . Other similar compounds include various cyclic peptides that are studied for their potential therapeutic effects in neurological conditions.
Properties
Molecular Formula |
C15H23N3O6 |
|---|---|
Molecular Weight |
341.36 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-(2-aminoacetyl)-2-prop-2-enylpyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H23N3O6/c1-2-6-15(7-3-8-18(15)11(19)9-16)14(24)17-10(13(22)23)4-5-12(20)21/h2,10H,1,3-9,16H2,(H,17,24)(H,20,21)(H,22,23)/t10-,15-/m1/s1 |
InChI Key |
QHHKDKVXLTYGAB-MEBBXXQBSA-N |
Isomeric SMILES |
C=CC[C@@]1(CCCN1C(=O)CN)C(=O)N[C@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C=CCC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)
![1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol](/img/structure/B11937973.png)




![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)




![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)
